8-fluoro-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
8-Fluoro-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core. Its structure includes:
- 8-Fluoro substitution: Enhances metabolic stability and lipophilicity, common in bioactive molecules to improve pharmacokinetics .
- 5-(3-Methoxybenzyl) group: A benzyl ether with a methoxy group at the meta position, which may influence electronic interactions with biological targets.
- 3-Phenyl substituent: Aromatic groups at this position are associated with enhanced binding affinity in receptor ligands .
Properties
IUPAC Name |
8-fluoro-5-[(3-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-19-9-5-6-16(12-19)14-28-15-21-23(17-7-3-2-4-8-17)26-27-24(21)20-13-18(25)10-11-22(20)28/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYBORHTNZGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
8-fluoro-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of pyrazoloquinolines, including the compound . Research indicates that derivatives of pyrazoloquinoline exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
A study demonstrated that compounds with a similar structure to 8-fluoro-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline showed significant bactericidal activity. For example, derivatives were synthesized and tested against MRSA, revealing that certain compounds could eradicate bacterial populations effectively within a specified time frame at various concentrations .
| Compound | MIC (µg/mL) | Log Reduction (8h) |
|---|---|---|
| Compound A | 2 | 3 |
| Compound B | 4 | 2 |
| Compound C | 8 | 1 |
Cancer Therapeutics
The compound's structure suggests potential applications in oncology. Pyrazoloquinolines have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Anti-Cancer Activity
In vitro studies have shown that pyrazoloquinoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, a derivative closely related to this compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase Activation |
| HeLa (Cervical) | 10 | Cell Cycle Arrest |
| A549 (Lung) | 12 | Apoptosis Induction |
Neuroprotective Properties
Emerging research suggests that compounds like this compound may offer neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases.
Case Study: Neuroprotection
A study explored the neuroprotective effects of pyrazoloquinoline derivatives against oxidative stress-induced neuronal cell death. The findings indicated that these compounds could significantly reduce oxidative damage and improve cell viability .
| Treatment | Viability (%) | Oxidative Stress Reduction (%) |
|---|---|---|
| Control | 30 | - |
| Compound D (10 µM) | 70 | 50 |
| Compound E (20 µM) | 80 | 65 |
Mechanism of Action
The mechanism of action of 8-fluoro-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit various enzymes, leading to its biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a structural and functional comparison:
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formulas where explicit data were unavailable.
Key Observations :
Substituent Effects on Activity :
- Fluorine at position 8 : Present in the target compound and ELND007, fluorine enhances metabolic stability and CNS penetration .
- Benzyl Group at position 5 :
- 3-Methoxybenzyl (target compound): Meta-substitution may optimize steric and electronic interactions for receptor binding.
- 2-Fluorobenzyl (): Ortho-fluorine increases lipophilicity (XLogP3: 4.8 vs. ~4.6 for methoxy analogs) but may reduce solubility .
Pharmacokinetic Properties: Methoxy vs. Fluorinated derivatives balance lipophilicity and stability . Molecular Weight: Most analogs fall within the 360–430 Da range, adhering to Lipinski’s rules for drug-likeness.
ELND007’s sulfonamide and trifluoromethyl groups enable selective amyloid-β inhibition, highlighting the scaffold’s versatility .
Research Findings and Implications
- Structural Optimization : Substituent diversity at positions 3, 5, and 8 allows fine-tuning for specific targets. For example, ELND007’s sulfonyl group is critical for γ-secretase inhibition, while simpler benzyl groups may favor receptor binding .
- Unmet Needs: Limited data exist on the target compound’s in vivo efficacy.
Biological Activity
The compound 8-fluoro-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic derivative belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of this compound is , featuring a fluoro substituent and a methoxyphenyl group that contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazoloquinoline derivatives. For instance, compounds with similar scaffolds have shown significant activity against drug-resistant bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate potent antimicrobial effects, with some exhibiting MIC values as low as 1 µg/mL against Staphylococcus aureus biofilms . While specific data on this compound is limited, it is reasonable to infer similar antimicrobial properties based on structural analogs.
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been well-documented. For example, derivatives containing quinolinedione scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, one study reported IC50 values in the range of 0.59–1.52 µM for certain derivatives against HeLa and KB-vin cell lines . The mechanism of action often involves inducing apoptosis through mitochondrial dysfunction and modulation of apoptotic proteins such as Bcl-2 and Bax.
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.59 | Apoptosis induction |
| Compound B | KB-vin | 1.52 | Mitochondrial dysfunction |
| Compound C | MCF7 | 3.79 | Tubulin polymerization inhibition |
Anti-inflammatory Activity
Pyrazoloquinolines have also been investigated for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammatory responses in vitro. For example, some derivatives were found to significantly decrease levels of TNF-alpha and IL-6 in cell-based assays . This suggests that this compound may possess similar anti-inflammatory properties.
Case Studies
A notable study evaluated a series of pyrazole derivatives, including those structurally related to the target compound. The results indicated that modifications at specific positions could enhance biological activity significantly. For instance, a derivative with a methoxy group showed improved potency against cancer cell lines compared to its unsubstituted counterparts .
Table 2: Biological Activities of Selected Pyrazole Derivatives
| Derivative Name | Activity Type | Result |
|---|---|---|
| Derivative X | Antimicrobial | MIC = 2 µg/mL |
| Derivative Y | Anticancer | IC50 = 1.4 µM |
| Derivative Z | Anti-inflammatory | Inhibition of TNF-alpha |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
